Trabectedin, also known as ecteinascidin 743 (ET-743) or Yondelis, is a complex natural product originally isolated from the Caribbean sea squirt Ecteinascidia turbinata. [, , , ] Trabectedin belongs to the tetrahydroisoquinoline alkaloid class of compounds. [, , ] It has garnered significant attention in scientific research due to its potent antitumor properties and unique mechanism of action. [, , ] This analysis focuses on the scientific aspects of trabectedin, excluding clinical details about drug use, dosage, and side effects.
Trabectedin is classified as a marine natural product, specifically belonging to a group of compounds known as ecteinascidins. These compounds are characterized by their tetrahydroisoquinoline subunits and an active carbinolamine functional group. The initial extraction from Ecteinascidia turbinata posed significant challenges due to the low natural yield, prompting the development of synthetic and semisynthetic methods to ensure a reliable supply for clinical use .
Trabectedin has a complex molecular structure characterized by its unique arrangement of tetrahydroisoquinoline units. The molecular formula is , with a molecular weight of approximately 392.47 g/mol.
Trabectedin participates in several key chemical reactions that contribute to its mechanism of action:
Trabectedin exhibits its anticancer effects through several mechanisms:
Trabectedin possesses distinct physical and chemical properties:
These properties are essential for determining formulation strategies for clinical applications .
Trabectedin's primary applications are in oncology:
The discovery of trabectedin (ET-743, Yondelis®) began during the 1950s-1960s when the U.S. National Cancer Institute conducted extensive screening programs of plant and marine organisms for anticancer activity. In 1969, extracts from the marine tunicate Ecteinascidia turbinata—a filter-feeding sea squirt found in Caribbean and Mediterranean shallow waters—demonstrated potent anticancer activity in bioassays against P388 murine leukemia [1] [4]. However, the active compounds remained elusive for over a decade due to technical limitations in isolating and characterizing trace components within complex natural extracts. The breakthrough came when scientist Kenneth L. Rinehart and his team at the University of Illinois applied advanced separation techniques to E. turbinata extracts collected during scuba diving expeditions. By 1984, they successfully determined the structure of the most abundant and potent compound, ecteinascidin 743 (ET-743), revealing a complex tetrahydroisoquinoline alkaloid featuring three fused rings and seven chiral centers [1] [10]. Remarkably, approximately 1,000 kilograms of sea squirts yielded only 1 gram of trabectedin, creating a critical supply bottleneck for further development [1] [8]. Subsequent research revealed that trabectedin is not actually produced by the tunicate itself, but by its microbial symbiont Candidatus Endoecteinascidia frumentensis, exemplifying the ecological relationships that yield pharmaceutically valuable compounds [1] [4].
Initial attempts to solve trabectedin's supply problem focused on aquaculture of E. turbinata or cultivation of its symbiotic bacteria. However, aquaculture proved impractical due to the massive biomass requirements, while the symbiotic bacteria resisted laboratory cultivation due to genomic streamlining—the loss of genes unnecessary for its symbiotic existence [4] [10]. The total synthesis of trabectedin was first achieved by E.J. Corey's group at Harvard University in 1996, representing a monumental achievement in organic chemistry due to the molecule's structural complexity [1]. However, with over 65 steps, this route was impractical for large-scale production. A transformative solution emerged through semisynthesis starting from cyanosafracin B—a structurally related compound produced in significant quantities (grams per liter) via fermentation of the bacterium Pseudomonas fluorescens [10]. Spanish pharmaceutical company PharmaMar developed and patented this semisynthetic route, which involves approximately 20 chemical steps to convert the microbial precursor into trabectedin [4] [10]. This approach successfully resolved the supply crisis, enabling consistent production of clinical-grade material while preserving the intricate stereochemistry essential for biological activity [10].
Comprehensive preclinical testing demonstrated trabectedin's potent antitumor activity against diverse cancer cell lines, particularly soft tissue sarcoma models [7]. In vivo studies using human tumor xenografts confirmed significant activity against melanoma, non-small cell lung cancer, and ovarian cancer models [7]. These promising results motivated clinical translation, with the first-in-human trial commencing in 1996 [1]. Phase I trials explored various administration schedules (1-hour, 3-hour, 24-hour, and 72-hour infusions), establishing 1.5 mg/m² as a 24-hour intravenous infusion every three weeks as the recommended Phase II dose based on manageable hematological and hepatic toxicities [7]. The drug's pharmacokinetic profile revealed extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), high protein binding (94–98%), and a long terminal half-life of approximately 180 hours, with fecal excretion as the primary elimination route [1] [7]. The European Commission granted initial approval for advanced soft tissue sarcoma in 2007, followed by U.S. FDA approval in 2015 specifically for liposarcoma and leiomyosarcoma after anthracycline failure, marking the culmination of a four-decade journey from marine discovery to clinical application [1] [4].
Table 1: Trabectedin (ET-743) Physicochemical Properties [1] [5]
Property | Characteristic |
---|---|
Chemical Formula | C₃₉H₄₃N₃O₁₁S |
Molecular Weight | 761.84 g/mol |
CAS Number | 114899-77-3 |
Solubility | Poor aqueous solubility; formulated in organic solvents |
Structural Features | Three fused tetrahydroisoquinoline rings; 7 chiral centers; carbinolamine moiety |
Primary Mechanism | DNA minor groove alkylation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0